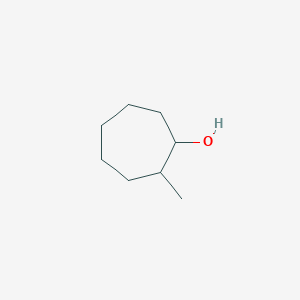

2-Methylcycloheptan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H16O |

|---|---|

Molecular Weight |

128.21 g/mol |

IUPAC Name |

2-methylcycloheptan-1-ol |

InChI |

InChI=1S/C8H16O/c1-7-5-3-2-4-6-8(7)9/h7-9H,2-6H2,1H3 |

InChI Key |

CVEWSZALSLGZAU-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCCC1O |

Origin of Product |

United States |

Structural Features and Isomerism of 2 Methylcycloheptan 1 Ol

The molecular structure of 2-Methylcycloheptan-1-ol is defined by a cycloheptane (B1346806) ring, a seven-carbon saturated cyclic system. Attached to this ring are two key functional groups: a hydroxyl (-OH) group on the first carbon (C1) and a methyl (-CH3) group on the second carbon (C2). This arrangement results in the molecular formula C8H16O. nih.gov The presence of these substituents on the flexible seven-membered ring gives rise to significant structural complexity.

The key to understanding the intricacy of this compound lies in its stereoisomerism. The carbon atoms at positions 1 and 2 are both chiral centers, as each is bonded to four different groups. Consequently, the molecule can exist as multiple stereoisomers. These isomers can be categorized into diastereomers (cis and trans isomers) and enantiomers (non-superimposable mirror images).

Cis/Trans Isomerism: This form of diastereomerism depends on the relative orientation of the methyl and hydroxyl groups. In the cis isomer, both substituents are on the same face of the cycloheptane ring, while in the trans isomer, they are on opposite faces.

Enantiomerism: Each of the cis and trans diastereomers is chiral and therefore exists as a pair of enantiomers. This results in a total of four possible stereoisomers for this compound: (1R,2R), (1S,2S), (1R,2S), and (1S,2R).

The physical and chemical properties of these isomers can differ, influencing their reactivity and interaction with other chiral molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H16O nih.gov |

| Molar Mass | 128.21 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| XLogP3 | 2.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

This data represents general properties of the compound; specific values may vary between different stereoisomers.

Relevance of Methylated Cycloheptanol Architectures in Chemical Research

Enantioselective and Diastereoselective Synthesis Strategies

The controlled synthesis of specific stereoisomers of this compound is paramount for its application in fields requiring high stereochemical purity. This necessitates the use of advanced strategies that can selectively generate one enantiomer or diastereomer over others. These methods range from metal-catalyzed asymmetric hydrogenations to modern biocatalytic and organocatalytic reductions.

Asymmetric Hydrogenation Approaches to this compound

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral ketones to chiral alcohols. nih.gov The precursor, 2-methylcycloheptanone (B1268169), can be reduced to this compound using various chiral catalysts that transfer chirality from the catalyst to the substrate.

Ruthenium-BINAP Catalyzed Hydrogenation: One of the most successful classes of catalysts for the asymmetric hydrogenation of ketones is based on ruthenium complexed with chiral phosphine (B1218219) ligands, such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP). sioc-journal.cn These Ru-BINAP catalysts, often used in combination with a chiral diamine ligand, can achieve high enantioselectivity. nih.gov The mechanism is believed to involve a metal-ligand bifunctional process where a hydride on the ruthenium and a proton from the diamine ligand are transferred to the ketone's carbonyl group through a six-membered pericyclic transition state. nih.gov The reaction can be performed under varying hydrogen pressures and is often accelerated by the addition of a base. nih.gov The inherent C2-axial chirality of the BINAP ligand effectively controls the facial selectivity of the hydride attack on the ketone. sioc-journal.cnharvard.edu

Chiral Borane (B79455) Reagents: Chiral boranes and chirally modified borohydrides represent another significant class of reagents for the enantioselective reduction of ketones. sioc-journal.cn Reagents prepared from borane and chiral amino alcohols, such as (S)-valinol or α,α-diphenyl-β-amino alcohols, can reduce various ketones with high enantioselectivity. rsc.orgrsc.org The stereochemical outcome is dictated by the structure of the chiral amino alcohol, which forms a rigid complex with the borane, thereby directing the hydride transfer to one of the enantiotopic faces of the carbonyl group. ias.ac.in The steric bulk of the substituents on both the ketone and the chiral ligand plays a crucial role in determining the degree of asymmetric induction. ias.ac.inmsu.edu

Table 1: Representative Asymmetric Hydrogenation Methods for Cyclic Ketones

| Substrate | Catalyst/Reagent | Conditions | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Acetophenone (Aromatic Ketone Model) | trans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen] | H₂, 2-propanol, rt | - | 82 | nih.gov |

| 2-Methyl-2-hexenoic acid | [Ru(S-BINAP)Cl₂]n | H₂ (20 psig), MeOH/H₂O, 75°C | 100 | 80 | google.com |

| n-Propyl phenyl ketone | Borane/(S)-valinol (1:1) | THF, -78°C to 0°C | - | 73 | rsc.org |

| Acetophenone | Borane/(2S,3R)-(–)-2-amino-3-methyl-1,1-diphenylpentanol | THF, rt | 95 | 94 | rsc.org |

Ring Expansion Methodologies for Cycloheptane Systems

The synthesis of the 2-methylcycloheptanone precursor is often achieved through ring expansion of a more readily available six-membered ring. These methods provide a carbon atom to enlarge the ring, converting a cyclohexanone (B45756) derivative into a cycloheptanone.

Tiffeneau-Demjanov Rearrangement: The Tiffeneau-Demjanov rearrangement is a classic and reliable method for the one-carbon ring expansion of cycloalkanones. ujaen.es The process begins with the conversion of a cyclohexanone derivative to a 1-aminomethyl-cycloalkanol. researchgate.net Treatment of this amino alcohol with nitrous acid generates a diazonium ion, which undergoes a rearrangement with concomitant expulsion of nitrogen gas to yield the ring-expanded cycloheptanone. ujaen.esglobalauthorid.com The reaction is stereospecific, and the migratory aptitude of the adjacent carbon atoms influences the regioselectivity in unsymmetrical systems. researchgate.net This method is particularly effective for creating five, six, and seven-membered rings. ujaen.esglobalauthorid.com

Other Ring Expansion Strategies: Alternative methods for synthesizing cycloheptanones include reactions with diazomethane (B1218177) or palladium-catalyzed rearrangements. nih.govconicet.gov.ar For instance, the palladium(II)-catalyzed reaction of ethylidenecyclohexane (B92872) has been shown to produce 2-methylcycloheptanone in good yield. nih.gov Another approach involves the cyclopropanation of a silyl (B83357) enol ether derived from a cyclohexanone, followed by an iron(III) chloride-induced ring opening of the resulting bicyclo[4.1.0]heptane system. benthamdirect.comtandfonline.com This sequence, known as a Saegusa-type oxidation, leads to a chloro-cycloheptanone intermediate that can be dehydrochlorinated to form a cycloheptenone or reduced to the cycloheptanone. benthamdirect.comtandfonline.com

Table 2: Ring Expansion Methodologies for Cycloheptanone Synthesis

| Method | Starting Material | Key Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Tiffeneau-Demjanov Rearrangement | 1-(Aminomethyl)cyclohexanol | NaNO₂, H⁺ | Cycloheptanone | Variable | ujaen.esglobalauthorid.com |

| Palladium-Catalyzed Rearrangement | Ethylidenecyclohexane | PdCl₂(PhCN)₂, CuCl₂, O₂ | 2-Methylcycloheptanone | 80 | nih.gov |

| Saegusa-type Oxidation | 1-(Trimethylsilyloxy)cyclohexene | 1. CH₂I₂, Et₂Zn; 2. FeCl₃ | 2-Cyclohepten-1-one | 78-82 (after dehydrochlorination) | benthamdirect.com |

| Diazomethane Ring Expansion | Cyclohexanone | CH₂N₂ | Cycloheptanone | Variable | conicet.gov.ar |

Organocatalytic and Biocatalytic Routes to Chiral this compound Isomers

In recent years, organocatalysis and biocatalysis have emerged as powerful, environmentally benign alternatives to metal-based catalysts for asymmetric synthesis.

Biocatalytic Reductions: Enzymes, particularly alcohol dehydrogenases (ADHs), offer exceptional selectivity in the reduction of ketones. rsc.org Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), or isolated enzymes from organisms like Thermoanaerobium brockii or Acetobacter pasteurianus, can reduce prochiral ketones to chiral alcohols with high enantiomeric excess (ee). harvard.edunih.govusm.my These reactions typically employ a co-substrate, like isopropanol (B130326) or glucose, to regenerate the necessary nicotinamide (B372718) adenine (B156593) dinucleotide cofactor (NADH or NADPH). conicet.gov.arnih.gov The stereochemical outcome of these reductions is governed by Prelog's rule, although anti-Prelog specific enzymes are also known, providing access to both (R) and (S) enantiomers of the alcohol. harvard.edu The reaction conditions, such as temperature and co-substrate concentration, can be optimized to improve the enantiomeric purity of the product. usm.mynih.gov

Organocatalytic Transfer Hydrogenation: Organocatalytic transfer hydrogenation mimics biological reduction systems by using a small organic molecule as the catalyst and a stable hydride donor, such as a Hantzsch ester or benzothiazoline. rsc.orgprinceton.edu Chiral Brønsted acids, like phosphoric acids, or hydrogen-bond donors, such as thioureas, are common catalysts. csic.esorganic-chemistry.org The catalyst activates the ketone by forming a chiral ion pair or hydrogen-bonded complex, which then undergoes a stereoselective hydride transfer from the Hantzsch ester. csic.es This methodology avoids the use of metals and often proceeds under mild conditions, offering a valuable strategy for the synthesis of chiral alcohols. rsc.orgorganic-chemistry.org

Table 3: Biocatalytic and Organocatalytic Reduction Approaches

| Approach | Substrate Model | Catalyst/Biocatalyst | Hydride Source | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Biocatalysis | 2-Octanone | Acetobacter pasteurianus GIM1.158 | Isopropanol | 95 | >99.9 (R) | harvard.edu |

| Biocatalysis | Ethyl acetoacetate | Baker's Yeast | Sucrose | Complete conversion | - | usm.my |

| Biocatalysis | Acetophenone | ADH from T. thermophilus | Isopropanol/ADH from B. stearothermophilus | - | >99 (S) | nih.gov |

| Organocatalysis | β,β-Disubstituted Nitroolefins | Jacobsen-type thiourea | Hantzsch Ester | High | up to 98 | organic-chemistry.org |

| Organocatalysis | α,β-Unsaturated Ketones | Chiral Imidazolidinone | Hantzsch Ester | 86 | 91 | princeton.edu |

Total Synthesis Applications Incorporating this compound Substructures

While this compound itself may not be a frequent direct precursor in published total syntheses, the construction of substituted seven-membered carbocyclic rings is a key challenge in the synthesis of numerous complex natural products, particularly sesquiterpenes. The methodologies developed for cycloheptane synthesis are often showcased in these ambitious projects.

A relevant example is the synthesis of Karahanaenone, a monoterpene natural product featuring a substituted cycloheptenone core. benthamdirect.com Various synthetic strategies have been developed to construct this seven-membered ring. One approach begins with linalool, which undergoes a series of transformations including epoxidation and rearrangement to form the cycloheptenone skeleton. researchgate.net Another synthesis starts from dehydrolinalyl acetate (B1210297), which is converted to a keto acetate via an electrogenerated acid-catalyzed rearrangement, followed by hydrogenation, hydrolysis, and thermal dehydration that proceeds through a Claisen-type rearrangement to yield Karahanaenone. researchgate.net These syntheses highlight advanced methods, such as sigmatropic rearrangements and Lewis acid-catalyzed cyclizations, to build the functionalized seven-membered ring found in natural products. ujaen.esresearchgate.net

Although not a direct incorporation of this compound, the strategies employed in the synthesis of Karahanaenone and other sesquiterpenes like globulol (B158503) or guaiane-type molecules demonstrate the importance and applicability of forming substituted cycloheptane and cycloheptene (B1346976) ring systems as core components of biologically active compounds. globalauthorid.come-bookshelf.desioc-journal.cn

Mechanistic Investigations of Reactions Involving 2 Methylcycloheptan 1 Ol

Elucidation of Elimination Reaction Pathways

Elimination reactions of alcohols, particularly dehydration, are classic examples of carbocation-mediated processes. The structure of 2-methylcycloheptan-1-ol, with a secondary alcohol adjacent to a methyl-substituted carbon, suggests a propensity for complex product mixtures arising from different mechanistic routes.

Dehydration Mechanisms and Regioselectivity

The acid-catalyzed dehydration of this compound is expected to proceed primarily through an E1 mechanism. This is analogous to the well-studied dehydration of 2-methylcyclohexanol (B165396), which also follows an E1 pathway. upenn.edulabarchives.com The reaction is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric acid or phosphoric acid, to form a good leaving group, water. labarchives.com Subsequent departure of the water molecule generates a secondary carbocation at the C-1 position of the cycloheptane (B1346806) ring.

This carbocation can then be deprotonated at an adjacent carbon to form an alkene. Due to the structure of the intermediate, two primary regioisomeric alkenes are anticipated. Deprotonation from the C-2 carbon would yield the thermodynamically more stable, trisubstituted alkene, 1-methylcyclohept-1-ene. Alternatively, deprotonation from the C-7 carbon would result in the formation of the less substituted, disubstituted alkene, 3-methylcyclohept-1-ene. According to Zaitsev's rule, which states that the more substituted alkene is the major product, 1-methylcyclohept-1-ene is expected to be the predominant product. labarchives.com

The regioselectivity of this reaction can be influenced by the reaction conditions. For instance, the choice of acid and temperature can affect the product distribution.

| Product | Substitution Pattern | Expected Major/Minor Product |

| 1-Methylcyclohept-1-ene | Trisubstituted | Major |

| 3-Methylcyclohept-1-ene | Disubstituted | Minor |

Fragmentations and Rearrangements in Acid- and Base-Catalyzed Reactions

A key feature of reactions involving carbocation intermediates is the potential for rearrangements to form more stable carbocations. In the case of the secondary carbocation formed from this compound, a 1,2-hydride shift from the C-2 position to the C-1 position would lead to the formation of a more stable tertiary carbocation at C-2. This rearrangement is a common occurrence in the dehydration of analogous alcohols. routledge.com

This newly formed tertiary carbocation can then be deprotonated to yield alkenes. Deprotonation from the C-3 carbon would still produce 1-methylcyclohept-1-ene. However, deprotonation of a methyl proton would lead to the formation of an exocyclic double bond, resulting in methylenecycloheptane. This rearranged product, being a disubstituted alkene, is generally less stable than the endocyclic 1-methylcyclohept-1-ene.

Base-catalyzed eliminations of this compound derivatives (e.g., tosylates) would proceed through an E2 mechanism. This concerted pathway requires an anti-periplanar arrangement of the proton to be removed and the leaving group. The regioselectivity in E2 reactions is often governed by the accessibility of the anti-periplanar protons, which can be influenced by the conformational preferences of the seven-membered ring.

Oxidation and Reduction Processes

The oxidation and reduction of this compound and its corresponding ketone, 2-methylcycloheptanone (B1268169), are pivotal transformations that are highly sensitive to the stereochemical environment of the molecule.

Stereochemical Outcomes in Redox Transformations

The oxidation of this compound with common oxidizing agents such as chromic acid or pyridinium (B92312) chlorochromate (PCC) yields 2-methylcycloheptanone. evitachem.com Since the reaction occurs at the hydroxyl group and does not involve the chiral center at C-2, the stereochemistry at this position is retained during the oxidation process.

Conversely, the reduction of 2-methylcycloheptanone can lead to the formation of two diastereomeric products: cis-2-methylcycloheptan-1-ol and trans-2-methylcycloheptan-1-ol. The stereochemical outcome of this reduction is highly dependent on the reducing agent used and the steric hindrance around the carbonyl group.

For instance, reduction with sterically demanding reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), would favor attack from the less hindered face of the carbonyl, leading to the formation of one diastereomer in excess. In contrast, less hindered reducing agents like sodium borohydride (B1222165) (NaBH₄) may exhibit lower diastereoselectivity. evitachem.com The stereoselectivity is often dictated by the relative accessibility of the two faces of the planar carbonyl group within the flexible cycloheptane ring.

| Reducing Agent | Expected Major Diastereomer | Rationale |

| Sodium Borohydride (NaBH₄) | Lower Diastereoselectivity | Small hydride donor, less sensitive to steric hindrance. |

| Lithium Aluminum Hydride (LiAlH₄) | Moderate to Good Diastereoselectivity | More reactive than NaBH₄, but still relatively small. |

| L-Selectride® | High Diastereoselectivity | Bulky hydride reagent, attacks from the sterically less hindered face. |

Catalytic Hydrogenation and Dehydrogenation Studies

Catalytic hydrogenation of alkenes derived from this compound, such as 1-methylcyclohept-1-ene, over a metal catalyst like platinum or palladium, would yield cis-1,2-dimethylcycloheptane. libretexts.org The syn-addition of hydrogen to the double bond from the catalyst surface dictates the cis stereochemistry of the product.

Catalytic dehydrogenation of this compound can be achieved using catalysts like copper at high temperatures. This reaction would yield 2-methylcycloheptanone. The mechanism involves the adsorption of the alcohol onto the catalyst surface followed by the removal of two hydrogen atoms.

Nucleophilic Substitution Reactions and Stereochemical Inversion/Retention

Nucleophilic substitution reactions at the C-1 position of this compound are challenging due to the poor leaving group nature of the hydroxyl group. To facilitate substitution, the hydroxyl group is typically converted into a better leaving group, such as a tosylate (OTs) or mesylate (OMs). libretexts.org

The reaction of this compound with p-toluenesulfonyl chloride (TsCl) in the presence of pyridine (B92270) proceeds with retention of configuration at C-1 to form the corresponding tosylate. libretexts.org This is because the C-O bond is not broken during this transformation.

The resulting 2-methylcycloheptyl tosylate can then undergo nucleophilic substitution with a variety of nucleophiles. If the reaction proceeds via an SN2 mechanism, it will occur with inversion of configuration at the C-1 center. byjus.com This provides a reliable method for controlling the stereochemistry of the product. For example, reaction with sodium azide (B81097) (NaN₃) would yield the corresponding azide with an inverted stereocenter at C-1.

However, if the reaction conditions favor an SN1 mechanism (e.g., with a poor nucleophile in a polar protic solvent), a carbocation intermediate would be formed, leading to a mixture of products with both retained and inverted configurations (racemization at C-1).

| Reaction | Reagents | Mechanism | Stereochemical Outcome at C-1 |

| Tosylation | TsCl, Pyridine | Acyl-Oxygen Cleavage | Retention |

| Substitution with strong nucleophile | NaCN on Tosylate | SN2 | Inversion |

| Solvolysis in polar protic solvent | H₂O on Tosylate | SN1 | Racemization (Inversion and Retention) |

Radical Mediated Transformations and C–C Cleavage Processes

While specific mechanistic studies detailing the radical-mediated transformations of this compound are not extensively documented in dedicated research, a comprehensive understanding can be extrapolated from the well-established principles of radical chemistry and studies on analogous cyclic alcohol systems. The generation of an alkoxy radical from the hydroxyl group of this compound is the pivotal first step in initiating such transformations. This can be achieved through various methods, including photoredox catalysis, electrochemical oxidation, or the use of hypervalent iodine reagents or metal acetates like lead(IV) acetate (B1210297). mdpi.comnih.govsemanticscholar.orgorganicchemistrydata.org

Once formed, the 2-methylcycloheptan-1-oxyl radical is primed for β-scission, a process involving the cleavage of a carbon-carbon bond adjacent to the carbon bearing the radical oxygen. nih.gov For this compound, there are two potential pathways for this C–C cleavage, leading to different radical intermediates and subsequent products.

Path A: Cleavage of the C1–C2 bond

This pathway involves the scission of the bond between the hydroxyl-bearing carbon (C1) and the methyl-substituted carbon (C2). This fragmentation would yield a ketone and a primary alkyl radical. The stability of the resulting radical is a key determinant in the regioselectivity of β-scission.

Path B: Cleavage of the C1–C7 bond

Alternatively, the bond between C1 and C7 of the cycloheptane ring can undergo homolytic cleavage. This process would result in the formation of a secondary alkyl radical. Generally, the fragmentation pathway that leads to the more stable radical intermediate is favored.

The subsequent fate of the carbon-centered radical generated via β-scission is diverse and depends on the reaction conditions and the presence of trapping agents. Common transformations include halogenation, allylation, arylation, and addition to Michael acceptors. researchgate.netnih.gov For instance, in the presence of a suitable halogen source, the alkyl radical can be efficiently trapped to yield a halogenated derivative. nih.gov

Recent advancements in photocatalysis have provided mild and efficient methods for generating alkoxy radicals from alcohols, often utilizing proton-coupled electron transfer (PCET) mechanisms. nih.govacs.org These methods have been applied to a range of cycloalkanols, demonstrating the feasibility of C–C bond cleavage and subsequent functionalization. researchgate.netacs.org For example, studies on other cycloalkanols have shown that the ring-opened radical can be trapped by electron-deficient alkenes in a Giese-type addition. researchgate.netacs.org

The table below summarizes findings from studies on analogous cyclic alcohols, which provide a model for the expected reactivity of this compound in radical-mediated C–C cleavage reactions.

| Cyclic Alcohol Substrate | Reaction Conditions | Transformation | Product(s) | Yield (%) | Reference |

| 1-(4-Methoxyphenyl)cyclohexan-1-ol | Electrochemical oxidation, BrCCl₃ | Deconstructive Bromination | ε-Bromo ketone | 85 | nih.gov |

| Cyclohexanol (B46403) | OH radical, gas phase | Hydrogen Abstraction & Fragmentation | Cyclohexanone (B45756), Hexanedial | 55, 32 | psu.edu |

| Various Cycloalkanols | Photocatalysis (Ir(III)), base | Ring-Opening Isomerization | Linear Ketones | N/A | nih.gov |

| Various Cycloalkanols | Photocatalysis, Michael acceptors | Ring Opening & Giese Addition | Adducts of radical with Michael acceptors | Good to excellent | researchgate.net |

| Cyclobutanol | Cerium photocatalysis, NBS | Ring-Opening Halogenation | Brominated Ketones | N/A | mdpi.com |

This table presents data from analogous systems to illustrate the principles of radical-mediated C–C cleavage of cycloalkanols. N/A indicates that a specific yield was not provided in the cited source, but the transformation was reported as successful.

Stereochemical and Conformational Analysis of 2 Methylcycloheptan 1 Ol

Chiroptical Studies and Absolute Configuration Determination

Chiroptical techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) spectroscopy, are indispensable tools for elucidating the absolute configuration of chiral molecules. scribd.comslideshare.netslideshare.net These methods rely on the differential interaction of chiral substances with left and right circularly polarized light. slideshare.net For 2-methylcycloheptan-1-ol, which possesses two chiral centers at the C1 and C2 positions, four possible stereoisomers exist: (1R,2R), (1S,2S), (1R,2S), and (1S,2R).

The determination of the absolute configuration of these isomers can be achieved by comparing experimental ORD and CD spectra with data from related compounds of known stereochemistry or with spectra predicted by computational methods. The sign and magnitude of the Cotton effect in the CD spectrum, particularly around the n → σ* transition of the hydroxyl chromophore, are highly sensitive to the spatial arrangement of the substituents.

Vibrational Circular Dichroism (VCD) spectroscopy offers another powerful method for determining absolute configuration. rsc.org VCD measures the differential absorption of left and right circularly polarized infrared radiation, providing a detailed fingerprint of the molecule's three-dimensional structure. rsc.org By comparing the experimental VCD spectrum of an enantiomer of this compound with the computationally predicted spectrum for a specific absolute configuration (e.g., 1R,2R), a definitive assignment can be made.

Table 1: Illustrative Chiroptical Data for a Hypothetical Stereoisomer of this compound

| Technique | Parameter | Value |

| Optical Rotation | [α]D | +X.X° (c 1.0, CHCl3) |

| Circular Dichroism | λmax (n→σ*) | ~200 nm |

| Δε | Positive/Negative | |

| Vibrational Circular Dichroism | Wavenumber (cm-1) | Sign (+/-) |

| 1050 (C-O stretch) | +/- | |

| 2950 (C-H stretch) | +/- |

Note: This table is illustrative and does not represent experimentally verified data for this compound.

Conformational Preferences in Solution and Solid State

The seven-membered ring of cycloheptane (B1346806) is highly flexible and can adopt several conformations, with the twist-chair and twist-boat families being the most stable. The introduction of substituents, such as the hydroxyl and methyl groups in this compound, influences the conformational equilibrium by introducing steric and electronic interactions.

In solution, the conformational preferences of this compound can be investigated using Nuclear Magnetic Resonance (NMR) spectroscopy. The magnitude of vicinal proton-proton coupling constants (3JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing the coupling constants of the protons on C1, C2, and the adjacent methylene (B1212753) groups, it is possible to deduce the predominant conformation in a given solvent. For instance, large coupling constants are typically observed for anti-periplanar protons, which are characteristic of specific chair-like or twist-chair arrangements.

Dynamic Conformational Behavior and Energy Landscape Analysis

The different conformations of this compound are in a state of dynamic equilibrium, rapidly interconverting at room temperature. The study of this dynamic behavior and the underlying energy landscape is crucial for a complete understanding of the molecule's properties.

Computational methods, such as molecular mechanics and quantum mechanical calculations, are powerful tools for mapping the potential energy surface of flexible molecules like this compound. researchgate.net These calculations can identify the various low-energy conformers (e.g., different twist-chair and twist-boat forms), the transition states that connect them, and the energy barriers for interconversion.

The energy landscape of this compound would be influenced by several factors:

Torsional Strain: Eclipsing interactions between adjacent C-H and C-C bonds.

Angle Strain: Deviation of bond angles from the ideal tetrahedral angle.

Transannular Strain: Steric interactions between atoms across the ring.

1,3-Diaxial-like Interactions: Steric repulsion between the methyl and hydroxyl groups and other ring atoms in certain conformations.

For the cis and trans isomers, the relative energies of the conformers will differ. For example, in the trans isomer, a conformation where both the methyl and hydroxyl groups occupy pseudo-equatorial positions would likely be the most stable. In the cis isomer, one group would likely be forced into a higher-energy pseudo-axial position.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer (Illustrative) | Relative Energy (kcal/mol) |

| Twist-Chair 1 (OH-eq, Me-eq) | 0.00 |

| Twist-Chair 2 (OH-ax, Me-eq) | 1.2 |

| Twist-Chair 3 (OH-eq, Me-ax) | 1.5 |

| Twist-Boat 1 | 2.5 |

Note: This table presents a simplified, hypothetical energy landscape for one of the diastereomers.

Diastereoisomeric and Enantiomeric Relationships in Substituted Cycloheptanols

As a disubstituted cycloalkane with two chiral centers, this compound exists as two pairs of enantiomers. The (1R,2R) and (1S,2S) isomers are enantiomers of each other, as are the (1R,2S) and (1S,2R) isomers. The relationship between a member of the (R,R)/(S,S) pair and a member of the (R,S)/(S,R) pair is diastereomeric.

Enantiomers: Non-superimposable mirror images. They have identical physical properties (boiling point, melting point, solubility in achiral solvents) but rotate plane-polarized light in equal and opposite directions.

Diastereomers: Stereoisomers that are not mirror images. They have different physical properties and can be separated by standard laboratory techniques such as chromatography or crystallization.

The relative stereochemistry of the hydroxyl and methyl groups (cis or trans) defines the diastereomers. In the cis-isomer, both substituents are on the same face of the ring, while in the trans-isomer, they are on opposite faces. These diastereomers will exhibit different NMR spectra, chromatographic retention times, and reactivity.

The synthesis of this compound, for example, through the reduction of 2-methylcycloheptanone (B1268169), will often lead to a mixture of the cis and trans diastereomers. The ratio of these diastereomers (diastereoselectivity) will depend on the steric hindrance of the reducing agent and the preferred direction of nucleophilic attack on the carbonyl group in its most stable conformation.

Table 3: Stereoisomeric Relationships of this compound

| Stereoisomer | Relationship to (1R,2R) |

| (1S,2S) | Enantiomer |

| (1R,2S) | Diastereomer |

| (1S,2R) | Diastereomer |

Advanced Spectroscopic and Analytical Research Techniques

High-Resolution NMR Spectroscopy for Stereochemical Assignment and Conformational Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-methylcycloheptan-1-ol. Both ¹H and ¹³C NMR provide critical data for distinguishing between diastereomers (cis and trans) and understanding the molecule's conformational behavior in solution. auremn.org.br

The seven-membered cycloheptane (B1346806) ring is considerably more flexible than a six-membered cyclohexane (B81311) ring and can exist in several low-energy conformations, such as the twist-chair and twist-boat. psu.edu This flexibility can lead to complex NMR spectra, as the observed chemical shifts and coupling constants are often a weighted average of multiple rapidly interconverting conformers.

Stereochemical assignment relies on the subtle but predictable differences in the NMR spectra of the cis and trans isomers. The spatial orientation of the methyl and hydroxyl groups relative to each other and to the ring protons results in distinct shielding and deshielding effects. For instance, in analogous substituted cyclic alcohols, a methyl group in an axial-like position experiences different magnetic shielding compared to one in an equatorial-like position, leading to a measurable difference in its ¹H and ¹³C chemical shifts. rsc.orgasianpubs.org The chemical shift of the proton attached to the hydroxyl-bearing carbon (H-1) is also highly sensitive to the stereochemistry.

Advanced 1D and 2D NMR experiments, such as Nuclear Overhauser Effect (NOE) spectroscopy, are particularly powerful for this purpose. NOE experiments can detect through-space interactions between protons that are close to each other, providing definitive evidence for relative stereochemistry. For example, a significant NOE between the methyl protons and the H-1 proton would strongly suggest a cis relationship. psu.edu

Table 1: Representative ¹H NMR Chemical Shift Data for Distinguishing Isomers of Substituted Cycloalkanols (Note: This table is illustrative, based on principles from related compounds, to show how NMR data is used for stereochemical assignment.) rsc.org

| Proton | Isomer Type | Expected Chemical Shift (δ) Range (ppm) | Rationale |

| Methyl (CH₃) | trans (equatorial-like) | 0.9 - 1.1 | The methyl group is in a less sterically hindered environment. |

| Methyl (CH₃) | cis (axial-like) | 0.7 - 0.9 | The methyl group is shielded by nearby axial protons, causing an upfield shift. rsc.org |

| Carbinol (H-1) | trans | ~3.5 | The orientation relative to the methyl group influences its electronic environment. |

| Carbinol (H-1) | cis | ~4.0 | A different spatial arrangement leads to a distinct chemical shift. |

X-Ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. wikipedia.org This technique provides unambiguous information on bond lengths, bond angles, and the absolute conformation of the molecule, thereby unequivocally establishing its stereochemistry.

Should single crystals of an isomer of this compound or a suitable derivative be obtained, X-ray diffraction analysis would yield a detailed structural model. This would solidify the assignments made by NMR and provide invaluable insight into the preferred solid-state conformation, which is governed by intermolecular forces and crystal packing effects.

Table 2: Illustrative Crystal Data Obtainable from X-Ray Crystallography (Note: The data below are representative of what would be determined for a small organic molecule and are based on a related cyclohexanol (B46403) derivative for illustrative purposes.) rsc.org

| Parameter | Illustrative Value | Description |

| Empirical Formula | C₇H₁₄O | The elemental composition of the molecule. |

| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |

| Space Group | P2₁/c | A specific description of the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 6.1 Å, b = 14.5 Å, c = 8.9 Å | The lengths of the edges of the unit cell. |

| Bond Length (C-O) | ~1.43 Å | The distance between the carbon and oxygen atoms of the alcohol. |

| Bond Angle (C-C-C) | ~112° | An example of an internal ring angle. |

| Conformation | Twist-Chair | The determined lowest energy conformation of the seven-membered ring in the crystal. |

Chromatographic Methods for Isomer Separation and Purity Assessment in Research

Chromatographic techniques are essential for the practical separation of the stereoisomers of this compound and for the verification of sample purity. Given the identical physical properties of enantiomers and the often similar properties of diastereomers, specialized chromatographic methods are required. researchgate.nethplc.eu

Gas Chromatography (GC)

Capillary gas chromatography is a highly effective method for separating volatile compounds like this compound. For the separation of enantiomers, a chiral stationary phase (CSP) is necessary. Research has shown that the enantiomers of this compound can be successfully separated using a permethylated β-cyclodextrin CSP. psu.edu The chiral selector forms transient, diastereomeric complexes with the enantiomers, which have slightly different stabilities, leading to different retention times. psu.edu Interestingly, the separation was not achieved on a permethylated α-cyclodextrin phase, demonstrating the critical importance of selecting a CSP with the correct size and geometry to induce a "fit" with the analyte. psu.edu

Table 3: Reported Gas Chromatography (GC) Conditions for Isomer Separation psu.edu

| Parameter | Condition | Purpose |

| Instrument | Hewlett-Packard 5890 Gas Chromatograph | Standard high-resolution GC system. |

| Column (Successful) | CP-CD-β-2,3,6-M19 (Permethylated β-cyclodextrin) | Chiral Stationary Phase for enantiomer separation. |

| Column (Unsuccessful) | FS-CYCLODEX alpha I/P (Permethylated α-cyclodextrin) | Demonstrates the selectivity of the chiral phase. |

| Carrier Gas | Hydrogen | Mobile phase to carry the analyte through the column. |

| Temperature Range | 90-120°C | Optimized for separation and elution. |

| Detector | Flame Ionization Detector (FID) | Standard detector for organic compounds. |

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is another powerful tool for both analytical and preparative-scale separation of isomers. Direct chiral separation by HPLC is the most popular method and involves the use of a chiral stationary phase. chiralpedia.com The underlying principle is the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase support. chiralpedia.comcsfarmacie.cz

The "three-point interaction model" suggests that for effective chiral recognition, one enantiomer must engage in at least three simultaneous interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance) with the CSP, while its mirror image cannot, leading to differential retention. chiralpedia.com Common CSPs for this purpose are based on polysaccharides (cellulose, amylose) or cyclodextrins, which offer a variety of interaction sites. sigmaaldrich.com The choice of mobile phase (normal or reversed-phase) and organic modifiers is crucial for optimizing selectivity and resolution. csfarmacie.cz

Table 4: Common Chiral Stationary Phases (CSPs) for HPLC Separation of Alcohols

| CSP Type | Chiral Selector | Typical Mobile Phase | Interaction Mechanism |

| Polysaccharide-based | Cellulose or Amylose derivatives | Normal Phase (Hexane/Alcohol) or Reversed Phase (Acetonitrile/Water) | Hydrogen bonding, dipole-dipole interactions, steric fit. |

| Cyclodextrin-based | α-, β-, or γ-Cyclodextrin derivatives | Reversed Phase (Methanol/Water or Acetonitrile/Water) | Inclusion complexing within the cyclodextrin (B1172386) cavity. sigmaaldrich.com |

| Pirkle-type | π-acidic or π-basic aromatic groups | Normal Phase (Hexane/Alcohol) | π-π interactions, hydrogen bonding, dipole stacking. csfarmacie.cz |

Theoretical and Computational Chemistry Studies of 2 Methylcycloheptan 1 Ol

Density Functional Theory (DFT) Calculations for Structural Optimization and Energetics

Density Functional Theory (DFT) has become a important tool for investigating the structural and energetic properties of cyclic alcohols like 2-methylcycloheptan-1-ol. DFT calculations allow for the optimization of molecular geometries to find the most stable three-dimensional arrangements of atoms. These calculations have been used to study related molecules, such as cyclohexanol (B46403) and its derivatives, to determine preferred conformations, like chair versus boat forms, by comparing their calculated energy differences. For cyclohexanol derivatives, energy differences of less than 5 kcal/mol typically favor the chair conformation.

In studies of binary mixtures including 2-methylcyclohexanol (B165396), DFT has been employed to analyze the most stable geometric structures of the interacting molecules in the gas phase. researchgate.net This involves optimizing the geometry of isolated molecules and their hydrogen-bonded complexes to understand the intermolecular interactions that dictate the properties of the mixture. researchgate.net The insights gained from DFT calculations, such as optimized geometries and interaction energies, are crucial for interpreting experimental data and understanding the microscopic structure of these systems. researchgate.net

While specific DFT data for this compound is not abundant in the provided search results, the principles applied to similar cyclic alcohols are directly transferable. For instance, DFT calculations would be instrumental in determining the relative energies of the various stereoisomers of this compound, arising from the chiral centers at the C1 and C2 positions. These calculations would also elucidate the preferred conformations of the seven-membered ring, which is more complex than the six-membered ring of cyclohexanols.

Table 1: Representative Applications of DFT in Cycloalkanol Studies

| Studied System | Properties Investigated | Key Findings |

|---|---|---|

| Cyclohexanol Derivatives | Optimized geometries, conformational energies | Chair conformations are generally favored over boat conformations. |

| Binary Mixtures of 2-Methylcyclohexanol | Stable geometric structures, intermolecular interactions | Hydrogen bonding plays a significant role in the structure of the mixtures. researchgate.net |

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational techniques for exploring the conformational landscape of flexible molecules like this compound. nih.govug.edu.pl Conformational analysis aims to identify the energetically favorable spatial arrangements of a molecule. iupac.org MM methods use empirical force fields to calculate the potential energy of a system as a function of its atomic coordinates, allowing for the rapid exploration of different conformations. nih.govug.edu.pl MD simulations, on the other hand, solve Newton's equations of motion for the atoms in the system, providing a dynamic picture of the molecule's behavior over time. nih.gov

For complex molecules, a combination of methods like systematic searches, Monte Carlo, and MD simulations are often used to thoroughly explore the conformational space. iupac.org These simulations are essential for understanding the flexibility of the seven-membered ring in this compound and how the methyl and hydroxyl substituents influence its preferred shapes.

Recent studies on other cyclic molecules, such as ampicillin, have demonstrated that MD simulations can effectively sample the conformational ensemble. mdpi.com The results from these simulations can be compared with experimental data, such as that from NMR spectroscopy, to validate the computational models. While specific MD studies on this compound were not detailed in the search results, the established methodologies are directly applicable to understanding its conformational preferences. nih.govug.edu.pliupac.org

Table 2: Computational Methods for Conformational Analysis

| Method | Description | Application to this compound |

|---|---|---|

| Molecular Mechanics (MM) | Uses empirical force fields to calculate conformational energies. nih.govug.edu.pl | Rapidly identify low-energy conformations of the seven-membered ring. |

| Molecular Dynamics (MD) | Simulates the movement of atoms over time to explore conformational space. nih.gov | Understand the dynamic behavior and flexibility of the molecule. |

Derivatization and Functionalization Strategies

Formation of Ethers, Esters, and Other Alcohol Derivatives

The conversion of the alcohol moiety in 2-Methylcycloheptan-1-ol into ethers, esters, and other derivatives is fundamental to its application in organic synthesis. These transformations proceed via well-established chemical principles.

Ethers: Ether derivatives of this compound can be synthesized through methods like the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding 2-methylcycloheptyloxide anion. This nucleophilic alkoxide then displaces a halide from an alkyl halide in an SN2 reaction to form the desired ether. vaia.com The choice of alkyl halide determines the nature of the R-group introduced.

Esters: Esterification of this compound can be achieved through several methods. The classic Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. noaa.govpearson.com For more sensitive substrates or to achieve higher yields, the alcohol can be treated with a more reactive carboxylic acid derivative, such as an acid chloride or an acid anhydride, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acidic byproduct. libretexts.orglibretexts.org

Other Derivatives: To enhance its utility in synthesis, the hydroxyl group can be converted into a good leaving group. Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine, yields the corresponding tosylate or mesylate esters. libretexts.orgvaia.com This transformation retains the stereochemistry of the alcohol center and converts the hydroxyl into a group that is readily displaced by a wide range of nucleophiles. libretexts.org

The following table summarizes representative methods for the derivatization of secondary alcohols like this compound.

| Derivative Type | Reactant 1 | Reactant 2 | Reagent(s) | General Product |

| Ether | This compound | Alkyl Halide (R-X) | 1. NaH2. R-X | 2-Methylcycloheptyl ether |

| Ester | This compound | Carboxylic Acid (R-COOH) | H₂SO₄ (cat.) | 2-Methylcycloheptyl ester |

| Ester | This compound | Acid Chloride (R-COCl) | Pyridine | 2-Methylcycloheptyl ester |

| Sulfonate Ester | This compound | p-Toluenesulfonyl chloride | Pyridine | 2-Methylcycloheptyl tosylate |

Synthetic Utility of this compound as a Chiral Auxiliary or Building Block

The presence of two stereocenters (at C1 and C2) makes this compound a chiral molecule. This intrinsic chirality presents the opportunity for its use in asymmetric synthesis, either as a chiral building block or as a chiral auxiliary.

A chiral building block , or synthon, is a molecule possessing one or more stereocenters that is incorporated into a larger synthetic target, retaining its chiral integrity. tandfonline.com Enantiomerically pure this compound could serve this purpose, where its seven-membered ring and defined stereochemistry become part of the final product's core structure. The synthesis of complex natural products often relies on such chiral synthons derived from readily available materials. nih.gov

A chiral auxiliary is a chiral group that is temporarily attached to a prochiral substrate to direct a subsequent chemical reaction to occur with high diastereoselectivity. sigmaaldrich.cnuni-hamburg.de After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered for reuse. sigmaaldrich.cn While specific use of this compound as a chiral auxiliary is not widely documented, its structure is analogous to other chiral alcohols that have been successfully employed in this capacity. For example, by esterifying the alcohol with a prochiral acid chloride, the resulting chiral ester could undergo diastereoselective reactions, such as enolate alkylation or aldol (B89426) reactions, where the bulky, stereodefined 2-methylcycloheptyl group would sterically hinder one face of the reactive intermediate, favoring attack from the other.

Transformation to Cycloheptenones and Other Ring-Modified Analogues

Functional group interconversion and modification of the carbocyclic ring itself expand the synthetic potential of this compound, particularly through its conversion to ketones and unsaturated ketones (enones).

Oxidation to 2-Methylcycloheptanone (B1268169): The most direct transformation is the oxidation of the secondary alcohol to its corresponding ketone, 2-Methylcycloheptanone. A variety of oxidizing agents can accomplish this, but chromium(VI) reagents like Pyridinium (B92312) Chlorochromate (PCC) are particularly effective for this purpose under mild conditions, minimizing the risk of over-oxidation or side reactions. wikipedia.orgchem-station.com The reaction is typically performed in an anhydrous solvent like dichloromethane. blogspot.comorganic-chemistry.org

The table below details common reagents for the oxidation of secondary alcohols.

| Starting Material | Reagent(s) | Solvent | Product | Reported Yield (Analogous Reactions) |

| This compound | Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | 2-Methylcycloheptanone | Good to Excellent organic-chemistry.orgasianpubs.org |

| This compound | Sodium dichromate / H₂SO₄ | Benzene / Water | 2-Methylcycloheptanone | High orgsyn.org |

Formation of 2-Methylcycloheptenones: The synthesis of α,β-unsaturated ketones, such as 2-Methyl-2-cyclohepten-1-one, from the saturated ketone is a common synthetic sequence. A well-established, analogous procedure for the six-membered ring involves first preparing 2-methylcyclohexanone (B44802) from the alcohol via oxidation. orgsyn.org The ketone is then subjected to α-halogenation, for instance using sulfuryl chloride to yield 2-chloro-2-methylcyclohexanone. orgsyn.org Subsequent treatment of the α-haloketone with a base, such as lithium chloride in dimethylformamide, induces an elimination reaction (dehydrohalogenation) to furnish the desired α,β-unsaturated ketone, 2-methyl-2-cyclohexenone. orgsyn.org This two-step sequence of oxidation followed by α-functionalization and elimination represents a reliable, though indirect, pathway from this compound to its corresponding cycloheptenone analogue.

Applications of 2 Methylcycloheptan 1 Ol in Specific Organic Synthesis Contexts

Role as a Precursor in Complex Molecule Synthesis

The stereocontrolled synthesis of complex molecules often relies on the use of well-defined chiral starting materials. 2-Methylcycloheptan-1-ol, with its two stereocenters, can exist as four stereoisomers. The ability to selectively synthesize these isomers is crucial for their application as precursors in the total synthesis of natural products and other bioactive molecules.

A notable example of the strategic use of this scaffold is found in patent literature detailing the stereoselective synthesis of its isomers. google.com This control over stereochemistry is paramount, as the biological activity of the final complex molecule is often dependent on the precise three-dimensional arrangement of its atoms. The synthesis of specific isomers of this compound allows for their incorporation into larger, more complex structures, where the cycloheptane (B1346806) ring can serve as a key structural motif or as a template to control the stereochemistry of subsequent reactions.

The general approach to synthesizing derivatives of this compound often starts from 2-methylcycloheptanone (B1268169). For instance, the reaction of 2-methylcycloheptanone with organometallic reagents can lead to the formation of various substituted cycloheptanols.

| Starting Material | Reagent | Product | Reference |

| 2-Methylcycloheptanone | Ethynylmagnesium bromide | 1-Ethynyl-2-methylcycloheptan-1-ol | Analogous to cyclohexanone (B45756) reaction |

While direct examples of the total synthesis of complex natural products starting from this compound are not extensively documented, the principles of using substituted cycloalkanes as precursors are well-established. For instance, substituted cyclohexanols and cyclopentanols are common starting materials in the synthesis of prostaglandins, steroids, and various alkaloids. By analogy, the stereoisomers of this compound represent valuable chiral pool starting materials for the synthesis of novel complex molecules with potential biological activity.

Ligand and Auxiliary Design Utilizing this compound Scaffolds

Chiral alcohols are fundamental building blocks in the design of ligands for asymmetric catalysis and chiral auxiliaries for stereoselective transformations. orgsyn.org The hydroxyl group provides a convenient handle for attachment to a metal center or a substrate, while the chiral backbone induces stereoselectivity in the chemical reaction.

Although specific ligands and auxiliaries derived directly from this compound are not prominently featured in the literature, the principles of their design are well-understood from studies on analogous structures like 2-methylcyclohexanol (B165396) and other chiral amino alcohols. acs.org Chiral 1,2-amino alcohols, for example, are a privileged class of ligands for a wide range of asymmetric reactions. The synthesis of an amino derivative of this compound could yield a novel chiral ligand.

The general strategy involves the conversion of the hydroxyl group into a coordinating group or the introduction of another functional group, such as an amine or phosphine (B1218219), to create a bidentate or tridentate ligand. The stereochemistry of the this compound backbone would then influence the spatial arrangement of the coordinating atoms, creating a chiral environment around a metal center.

Hypothetical Ligand Synthesis from this compound:

| Precursor | Reaction Sequence | Potential Ligand Type | Potential Application |

| (1R,2S)-2-Methylcycloheptan-1-ol | 1. Tosylation 2. Azide (B81097) substitution 3. Reduction | (1R,2S)-2-Amino-2-methylcycloheptan-1-ol | Asymmetric transfer hydrogenation |

| (1R,2S)-2-Methylcycloheptan-1-ol | 1. Etherification with 2-(diphenylphosphino)benzyl bromide | Chiral phosphine-ether ligand | Asymmetric allylic alkylation |

The conformational flexibility of the seven-membered ring in this compound-derived ligands could offer unique selectivity profiles compared to the more rigid six-membered ring systems. This flexibility, however, also presents a challenge in predicting the optimal ligand structure for a given reaction.

Exploration in Material Science and Specialty Chemical Research

The applications of this compound and its derivatives extend into the fields of material science and the synthesis of specialty chemicals, such as fragrances.

In the realm of material science , cyclic alcohols can serve as monomers for the synthesis of polymers. For example, cyclohexanol (B46403) is a precursor to adipic acid, a key monomer for the production of nylon. atamanchemicals.com While the direct polymerization of this compound is not documented, its derivatives could potentially be used to create novel polyesters or polyurethanes. The methyl-substituted cycloheptane ring would impart specific properties to the polymer, such as altered thermal stability, solubility, and mechanical strength. The incorporation of such a cycloaliphatic diol can improve a polymer's flexibility and impact resistance. ontosight.ai

The field of specialty chemicals offers a more immediate application for this compound, particularly in the fragrance industry . Substituted cycloalkanols and their esters are known to possess characteristic scents. google.com For instance, certain substituted cyclohexanols are used for their floral and green notes. One source suggests that the cyclic structure of this compound makes it suitable for fragrance synthesis, where volatility and aroma retention are important. The different stereoisomers of this compound would likely have distinct olfactory properties, offering a palette of scents for perfumers.

Potential Specialty Chemicals Derived from this compound:

| Derivative Type | Synthesis Method | Potential Application |

| Ester | Esterification with a carboxylic acid (e.g., acetic anhydride) | Fragrance component |

| Ether | Williamson ether synthesis | Solvent, fragrance component |

| Alkene | Dehydration | Intermediate for other specialty chemicals |

The dehydration of this compound, for example, would lead to a mixture of isomeric methylcycloheptenes. labarchives.comupenn.edu These alkenes could then be further functionalized to produce a variety of other specialty chemicals.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methylcycloheptan-1-ol, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with cyclization of a pre-functionalized heptane derivative (e.g., via acid-catalyzed cyclization of a ketone precursor). Optimize reaction parameters such as temperature (80–120°C), solvent polarity (e.g., dichloromethane vs. ethanol), and catalyst loading (e.g., H₂SO₄ or p-toluenesulfonic acid). Use GC-MS or HPLC to monitor reaction progress and side-product formation. For reproducibility, document stoichiometric ratios, purification steps (e.g., column chromatography with silica gel), and spectroscopic validation (¹H/¹³C NMR) .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Assign peaks for the hydroxyl proton (δ ~1–5 ppm, broad) and methyl groups (δ ~0.8–1.5 ppm). Use DEPT-135 to confirm carbon types.

- GC-MS : Compare retention times and fragmentation patterns against a reference standard.

- Melting Point/Boiling Point : Validate against literature values (if available).

- Elemental Analysis : Confirm C, H, O composition. Ensure purity >95% for publication-ready data .

Q. What are common challenges in purifying this compound, and how can they be addressed?

- Methodological Answer : Challenges include low volatility (hindering distillation) and co-elution with by-products. Solutions:

- Use preparative HPLC with a C18 column and isocratic elution (e.g., 70:30 water:acetonitrile).

- Employ recrystallization in a mixed solvent system (e.g., hexane/ethyl acetate).

- For persistent impurities, derivatize the hydroxyl group (e.g., silylation) to improve chromatographic separation .

Q. How can researchers efficiently survey existing literature on this compound for experimental precedents?

- Methodological Answer : Use databases like SciFinder or Reaxys with search terms:

- Structure-based : Draw the molecule using SMILES or InChI.

- Keyword-based : "this compound synthesis," "cycloheptanol derivatives."

- Filter results by publication type (e.g., peer-reviewed journals) and citation count to prioritize high-impact studies. Cross-reference patents cautiously due to potential reproducibility gaps 14.

05 文献检索Literature search for meta-analysis02:58

Advanced Research Questions

Q. How can thermodynamic models (e.g., NRTL, UNIQUAC) predict phase behavior of this compound in mixed-solvent systems?

- Methodological Answer : Use activity coefficient models to estimate liquid-liquid equilibria. Input parameters:

- Binary Interaction Parameters : Derived from experimental vapor-liquid equilibrium (VLE) data.

- Nonrandomness Factor (α) : Adjust to account for hydrogen bonding between the hydroxyl group and polar solvents.

Validate predictions against cloud-point measurements or headspace gas chromatography .

Q. What stereochemical considerations arise in the synthesis of this compound, and how can enantiomeric excess be quantified?

- Methodological Answer : The cycloheptane ring introduces conformational flexibility, complicating stereocontrol. Strategies:

- Chiral Catalysts : Use Sharpless asymmetric dihydroxylation or enzymatic resolution.

- Chiral HPLC : Employ a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.

- Optical Rotation : Compare observed [α]ᴅ with literature values for enantiopure samples .

Q. How do intermolecular interactions of this compound influence its biological activity in membrane permeability studies?

- Methodological Answer : The hydroxyl group forms hydrogen bonds with phospholipid head groups, while the methyl group modulates lipophilicity. Experimental approaches:

- PAMPA Assay : Measure passive diffusion across artificial membranes.

- MD Simulations : Model partitioning into lipid bilayers using force fields like CHARMM or AMBER.

Correlate logP values (experimental or computed) with bioavailability data .

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, pKa) of this compound?

- Methodological Answer : Discrepancies often arise from impurities or measurement conditions. Steps:

Reproduce Experiments : Strictly control temperature, ionic strength, and solvent purity.

Cross-Validate Methods : Compare solubility data from gravimetric analysis vs. UV-Vis spectroscopy.

Computational Validation : Use COSMO-RS or DFT to predict pKa and compare with experimental values .

Q. What green chemistry approaches can be applied to the synthesis of this compound to minimize waste?

- Methodological Answer :

- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethanol.

- Catalyst Recycling : Use immobilized acids (e.g., sulfonic acid-functionalized silica).

- Atom Economy : Optimize stoichiometry to reduce by-products. Calculate E-factor (kg waste/kg product) to benchmark improvements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.